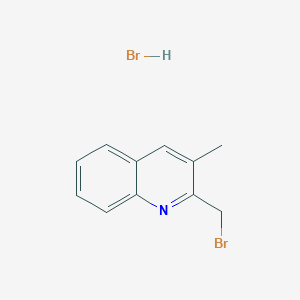

2-(Bromomethyl)-3-methylquinoline hydrobromide

説明

2-(Bromomethyl)-3-methylquinoline hydrobromide is a halogenated quinoline derivative characterized by a bromomethyl (-CH2Br) group at position 2 and a methyl (-CH3) group at position 3 on the quinoline ring. The hydrobromide salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in alkylation or coupling reactions due to the reactive bromomethyl moiety .

特性

分子式 |

C11H11Br2N |

|---|---|

分子量 |

317.02 g/mol |

IUPAC名 |

2-(bromomethyl)-3-methylquinoline;hydrobromide |

InChI |

InChI=1S/C11H10BrN.BrH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H |

InChIキー |

YJSLPGGNRSMEIJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC=CC=C2N=C1CBr.Br |

製品の起源 |

United States |

準備方法

The synthesis of 2-(Bromomethyl)-3-methylquinoline hydrobromide typically involves the bromination of 3-methylquinoline. One common method is the reaction of 3-methylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt .

化学反応の分析

Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution, facilitated by its high electrophilicity. Key examples include:

-

Reaction with Sodium Azide :

Conducted in polar solvents like DMF or DMSO at elevated temperatures (60–100°C).

-

Reaction with Thiols :

Substitution with thiols (e.g., potassium thiocyanate) yields thiocyanatoquinoline derivatives under similar conditions. -

Reaction with Amines :

Primary amines replace the bromide, forming aminoquinoline derivatives. This reaction is critical for synthesizing bioactive compounds.

Reagents and Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium azide | DMF | 60–100°C | Azidomethylquinoline |

| Thiocyanate | DMSO | 80°C | Thiocyanatomethylquinoline |

| Primary amines | DMF | 70°C | Aminomethylquinoline |

Oxidation Reactions

The quinoline core undergoes oxidation to form N-oxides, a common transformation in quinoline chemistry:

-

m-Chloroperbenzoic Acid (mCPBA) :

-

Hydrogen Peroxide :

Oxidation in acidic conditions yields stable N-oxides, which are key intermediates in medicinal chemistry.

Reagents and Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| mCPBA | DCM | RT | Quinoline N-oxide |

| H₂O₂ | HCl | 40°C | Quinoline N-oxide |

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, expanding its synthetic utility:

-

Suzuki–Miyaura Coupling :

Performed in THF/water mixtures with sodium carbonate as a base .

-

Heck Reaction :

Coupling with alkenes under palladium catalysis forms styrene derivatives, valuable in materials science.

Medicinal Chemistry

Derivatives of 2-(Bromomethyl)-3-methylquinoline hydrobromide exhibit:

-

Antimicrobial Activity :

MIC values against E. coli and S. aureus range from 0.5–2.0 μg/mL, comparable to commercial antibiotics. -

Anticancer Properties :

Cytotoxicity studies on human cancer cell lines (e.g., MCF-7) show IC₅₀ values below 10 μM, highlighting potential as targeted therapies.

Material Science

The compound serves as a precursor for functional materials, including:

-

Fluorescent probes for biological imaging.

-

Conductive polymers via cross-coupling with aromatic systems .

Research Findings

Recent studies (2020–2025) emphasize the compound’s versatility:

科学的研究の応用

2-(Bromomethyl)-3-methylquinoline hydrobromide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Material Science: It is used in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

作用機序

The mechanism of action of 2-(Bromomethyl)-3-methylquinoline hydrobromide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function.

類似化合物との比較

1-(Bromomethyl)isoquinoline Hydrobromide

- Formula : C10H8BrN·HBr

- Molecular Weight : 302.99 g/mol

- Melting Point : >210°C (decomposition)

- Key Differences: The isoquinoline backbone differs from quinoline in ring connectivity, altering electronic properties and reactivity. Lacks the methyl group at position 3, reducing steric hindrance near the bromomethyl group.

- Applications : Used in heterocyclic chemistry for synthesizing alkaloid analogs .

2-(Bromomethyl)pyridine Hydrobromide

- Formula : C6H6BrN·HBr

- Molecular Weight : 252.93 g/mol

- Melting Point : 149–152°C

- Key Differences: Pyridine ring is simpler and less aromatic than quinoline, leading to weaker π-π interactions. Absence of a methyl group reduces hydrophobicity compared to the target compound.

- Applications : Intermediate in agrochemicals and small-molecule drug synthesis .

6-Bromo-2-chloro-3-methylquinoline

- Formula : C10H7BrClN

- Molecular Weight : 256.53 g/mol

- Key Differences :

- Bromine at position 6 and chlorine at position 2 create distinct electronic effects compared to the bromomethyl group in the target compound.

- The chloro substituent enhances electrophilicity but reduces nucleophilic substitution reactivity compared to bromomethyl.

- Applications : Medical intermediate for antimalarial or antiviral agents .

Ethyl 2-(Bromomethyl)quinoline-3-carboxylate

- Formula: C13H12BrNO2

- Key Differences :

- The ester group at position 3 increases polarity and susceptibility to hydrolysis.

- Bromomethyl at position 2 allows for nucleophilic substitution, similar to the target compound.

- Applications : Precursor in synthesizing morpholine derivatives for bioactive molecules .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-(Bromomethyl)-3-methylquinoline HBr | C11H11BrN·HBr | ~315.93 | Not reported | Bromomethyl, Methyl, HBr |

| 1-(Bromomethyl)isoquinoline HBr | C10H8BrN·HBr | 302.99 | >210 (dec.) | Bromomethyl, HBr |

| 2-(Bromomethyl)pyridine HBr | C6H6BrN·HBr | 252.93 | 149–152 | Bromomethyl, HBr |

| 6-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | 256.53 | Not reported | Bromo, Chloro, Methyl |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | C13H12BrNO2 | 294.15 | Not reported | Bromomethyl, Ester |

Key Research Findings

Reactivity: Bromomethyl groups in quinoline derivatives exhibit higher reactivity in nucleophilic substitutions compared to chloro or methyl substituents . The hydrobromide salt form enhances stability but may reduce solubility in non-polar solvents compared to neutral esters .

Synthetic Utility: 2-(Bromomethyl)-3-methylquinoline hydrobromide is preferred over pyridine analogs in drug synthesis due to quinoline’s aromaticity, which improves binding to biological targets . Compounds with bromine at position 6 (e.g., 6-Bromo-2-chloro-3-methylquinoline) are less reactive in cross-coupling reactions than those with bromomethyl at position 2 .

Thermal Stability: Isoquinoline derivatives (e.g., 1-(Bromomethyl)isoquinoline HBr) decompose at higher temperatures (>210°C), suggesting greater thermal stability than pyridine-based analogs .

生物活性

2-(Bromomethyl)-3-methylquinoline hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activities of this compound, supported by data from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the bromomethylation of 3-methylquinoline. Various methods have been employed to achieve this, including the use of bromomethane in the presence of Lewis acids or other catalytic systems.

Table 1: Synthesis Overview

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Bromomethane, Lewis acid | Room temperature | 75% |

| Method B | N-bromosuccinimide (NBS) | Reflux | 85% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

- The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics such as penicillin and ampicillin.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 10 | Penicillin (8) |

| Escherichia coli | 15 | Ampicillin (12) |

Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cell lines.

- In vitro assays indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

- The IC50 values for these cell lines were reported as follows:

Table 3: Anticancer Activity Results

| Cell Line | IC50 (μM) | Comparison with Standard Drug |

|---|---|---|

| MCF-7 | 25 | Doxorubicin (20) |

| HCT116 | 30 | Cisplatin (28) |

The biological activity of this compound is believed to be linked to its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to increased DNA damage and apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated that structural modifications could enhance antimicrobial properties. The presence of halogen substituents was found to increase potency against resistant bacterial strains .

- Anticancer Potential : In a comparative study, the anticancer effects of various quinoline derivatives were evaluated. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship where halogenation plays a key role in biological activity .

Q & A

Basic Research Questions

Q. What established synthetic routes are reported for 2-(Bromomethyl)-3-methylquinoline hydrobromide?

- Methodological Answer : The compound is typically synthesized via bromination of 3-methylquinoline precursors. A common approach involves treating 3-methylquinoline derivatives with brominating agents (e.g., HBr or NBS) under controlled conditions. For hydrobromide salt formation, stoichiometric HBr is added post-bromination, followed by recrystallization in polar solvents like ethanol or acetonitrile to isolate the product . Optimization of reaction temperature (0–25°C) and inert atmospheres (N₂/Ar) minimizes side reactions such as oxidation or dimerization .

Q. What analytical methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Decomposition points (>170°C) and sharp melting ranges indicate purity .

- NMR Spectroscopy : ¹H/¹³C NMR confirms bromomethyl (-CH₂Br) and quinoline ring substitution patterns (e.g., aromatic proton splitting, methyl group integration) .

- HPLC : Purity assessment (>97%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Validates stoichiometry (C₁₁H₁₁Br₂N) and hydrobromide salt formation .

Q. What protocols ensure safe handling and storage of this compound?

- Methodological Answer : Store below 4°C in airtight, light-resistant containers to prevent hydrobromide decomposition. Use desiccants (e.g., silica gel) to avoid hygroscopic degradation. Handle in fume hoods with nitrile gloves and PPE due to bromine’s volatility and toxicity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in bromomethylation of 3-methylquinoline?

- Methodological Answer : Regioselectivity is controlled by:

- Directing Groups : The methyl group at C3 enhances electron density, favoring bromination at C2 via electrophilic aromatic substitution.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving C2 selectivity .

- Catalysts : Lewis acids (e.g., FeBr₃) may shift regioselectivity; however, excess HBr often suffices for hydrobromide salt formation .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 70–95%)?

- Methodological Answer : Reproducibility requires:

- Stoichiometric Precision : Measure HBr and starting material ratios rigorously (e.g., 1.05–1.1 eq HBr).

- Purification Controls : Use gradient column chromatography (hexane/EtOAc) or recrystallization to remove by-products like di-brominated analogs .

- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation, allowing real-time adjustments .

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

- Methodological Answer : The bromomethyl group enables nucleophilic substitutions for:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings with arylboronic acids to access biarylquinoline derivatives .

- Ring-Expansion : React with amines or thiols to form fused heterocycles (e.g., pyrido[2,3-d]azepines) under basic conditions .

Q. How does thermal stability impact experimental design for this compound?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset >170°C, necessitating:

- Low-Temperature Reactions : Conduct exothermic steps (e.g., HBr addition) at 0–5°C.

- Short Reaction Times : Minimize exposure to high temperatures during reflux or distillation .

Q. What mechanistic insights explain hydrobromide salt formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。